molecular formula C15H20N6O2S B2831277 1-methyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1234925-46-2

1-methyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2831277
CAS No.: 1234925-46-2
M. Wt: 348.43
InChI Key: WZZQHZIKRASQCM-UHFFFAOYSA-N
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Description

This compound features a hybrid scaffold combining a 1,2,3-triazole core, a piperazine linker, and a thiophene-3-carbonyl substituent. The triazole moiety is known for its metabolic stability and hydrogen-bonding capabilities, while the piperazine group enhances solubility and serves as a flexible spacer. Such structural attributes are commonly exploited in drug discovery for kinase inhibitors, GPCR modulators, and antimicrobial agents .

Properties

IUPAC Name

1-methyl-N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2S/c1-19-10-13(17-18-19)14(22)16-3-4-20-5-7-21(8-6-20)15(23)12-2-9-24-11-12/h2,9-11H,3-8H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZQHZIKRASQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCCN2CCN(CC2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Introduction of the Piperazine Moiety: This step involves the reaction of the triazole intermediate with a piperazine derivative.

    Attachment of the Thiophene Ring: The final step includes the acylation of the piperazine nitrogen with thiophene-3-carbonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving triazole derivatives.

    Medicine: Potential use as a therapeutic agent due to its pharmacological properties.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, modulating their activity. The presence of the thiophene and piperazine moieties suggests potential interactions with various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally analogous molecules, emphasizing key structural variations and associated biological activities:

Compound Name Key Structural Features Biological Target/Activity Source
Target compound : 1-methyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide Thiophene-3-carbonyl, piperazine linker, triazole carboxamide, methyl substitution Not explicitly reported (inference: kinase/GPCR modulation)
N-((1-Benzylpiperidin-3-yl)methyl)-N-(2-(2-(4-((4-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)piperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethyl)naphthalene-2-sulfonamide Nitrobenzoxadiazole fluorophore, naphthalene sulfonamide, extended triazole-piperazine chain Butyrylcholinesterase (reversible inhibitor)
1-(1-cyclohexanecarbonylpiperidin-4-yl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide Cyclohexanecarbonyl substituent, piperidine instead of piperazine, branched alkyl chain Unknown (structural analog for solubility studies)
4-amino-N-((1-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)-1H-1,2,3-triazol-4-yl) methyl) benzenesulfonamide Chlorophenyl-benzyl group, sulfonamide terminus, ketone linker Antimicrobial (Gram-positive bacteria)
(R)-N-((R)-1-(4-(2-((1H-1,2,4-triazol-1-yl)methyl)phenyl)piperazin-1-yl)-3-(4-chlorophenyl)-1-oxopropan-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide 1,2,4-triazole, tetrahydroisoquinoline, chlorophenyl group Melanocortin receptor 5 (MC5R) antagonist

Key Observations :

Piperazine vs. Piperidine Linkers :

  • The target compound uses a piperazine linker, which offers greater conformational flexibility compared to the piperidine in the cyclohexanecarbonyl analog . Piperazine derivatives are often favored in CNS-targeting drugs due to enhanced blood-brain barrier penetration.

Aryl Substituents :

  • The thiophene-3-carbonyl group in the target compound provides moderate lipophilicity (clogP ~2.1 predicted), whereas the nitrobenzoxadiazole in ’s compound increases polarity (clogP ~1.5), making it suitable for fluorescent tagging in enzyme assays .

Triazole Position and Substitution :

  • The 1,2,3-triazole in the target compound is substituted with a methyl group, which may reduce metabolic oxidation compared to unsubstituted triazoles. In contrast, the 1,2,4-triazole in the MC5R antagonist () alters hydrogen-bonding patterns, critical for receptor specificity .

Terminal Functional Groups :

  • Carboxamide termini (target compound) are associated with improved solubility and target engagement via hydrogen bonding. Sulfonamide derivatives () exhibit stronger antimicrobial activity but may face higher plasma protein binding .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely employs Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, a method shared with analogs in and .
  • Structural Characterization : Crystallographic data for related compounds (e.g., ) were refined using SHELXL, highlighting bond-length precision (<0.01 Å) and anisotropic displacement parameters .
  • Activity Trends : Piperazine-linked triazoles with aromatic acyl groups (thiophene, benzyl) show higher affinity for hydrophobic binding pockets in enzymes like cholinesterases or GPCRs compared to aliphatic variants .

Biological Activity

1-methyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1234925-46-2) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anti-cancer , antimicrobial , and antiviral activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N6O2SC_{15}H_{20}N_{6}O_{2}S, with a molecular weight of 348.4 g/mol. The structure includes a triazole ring, a thiophene moiety, and a piperazine group, which are critical for its biological activity.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)25.72 ± 3.95
HePG-2 (Liver Cancer)Not specified
PC-3 (Prostate Cancer)Not specified
HCT-116 (Colorectal)Not specified

In a study conducted on tumor-bearing mice, treatment with the compound resulted in significant tumor growth suppression, indicating its potential as an effective anti-cancer agent .

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored. It has shown activity against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Escherichia coliNot specified
Bacillus subtilisNot specified
Pseudomonas fluorescensNot specified

These findings suggest that the compound possesses significant antibacterial activity, which could be harnessed for therapeutic applications.

Antiviral Activity

While specific antiviral data for this compound is limited, related triazole derivatives have demonstrated promising antiviral effects in various studies. The presence of the triazole ring is known to enhance antiviral activity due to its ability to interact with viral enzymes and proteins.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Triazole Ring : Known for its role in enhancing bioactivity through interactions with biological targets.
  • Thiophene Moiety : Contributes to lipophilicity and potentially increases membrane permeability.
  • Piperazine Group : Often associated with improved pharmacokinetic properties.

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds in clinical settings:

  • A study examining a series of thiophene-linked triazoles reported that modifications at the piperazine position significantly influenced anti-proliferative activity against cancer cell lines .

Q & A

Basic: What synthetic methodologies are most effective for synthesizing this compound?

Answer:
The compound’s synthesis typically relies on copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core. Key steps include:

  • Step 1: Preparation of the alkyne precursor (e.g., propargyl derivatives of piperazine-thiophene conjugates) and azide components (e.g., methyl-triazole-carboxamide derivatives).
  • Step 2: Optimizing reaction conditions (e.g., CuI catalyst, sodium ascorbate, THF/water solvent system at 50°C for 16 hours) to achieve high yields (>70%) and purity .
  • Step 3: Purification via silica gel chromatography or recrystallization to isolate the final product.
    Critical controls include monitoring reaction progress with TLC and verifying regioselectivity using 1H^{1}\text{H}-NMR .

Advanced: How can contradictory bioactivity data across assays be systematically resolved?

Answer:
Contradictions often arise from assay variability (e.g., cell line specificity, enzyme isoforms, or off-target effects). Mitigation strategies include:

  • Orthogonal Assays: Validate results using both in vitro (e.g., enzyme inhibition) and in cellulo (e.g., cytotoxicity) models .
  • Dose-Response Analysis: Confirm potency (IC50_{50}) across a broad concentration range to rule out false positives from non-specific binding.
  • Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem bioassays) to identify consensus targets, such as kinase or GPCR interactions .

Basic: What spectroscopic techniques are essential for structural characterization?

Answer:

  • 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR: Confirm regiochemistry of the triazole ring (e.g., distinguishing 1,4- vs. 1,5-substitution) and piperazine-thiophene conjugation .
  • IR Spectroscopy: Identify carbonyl stretches (1650–1750 cm1^{-1}) from the carboxamide and thiophene-3-carbonyl groups .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., [M+H]+^+ for C17_{17}H21_{21}N7_{7}O2_{2}S) with <2 ppm error .

Advanced: What computational approaches model interactions with biological targets?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding poses to receptors (e.g., kinases), focusing on hydrogen bonds between the carboxamide and catalytic lysine residues .
  • Quantum Chemical Calculations: Compute electrostatic potential surfaces to assess reactivity of the thiophene and triazole moieties .
  • Molecular Dynamics (MD): Simulate ligand-receptor stability over 100 ns trajectories to evaluate entropic contributions to binding .

Advanced: How to design SAR studies targeting the thiophene-3-carbonyl and triazole groups?

Answer:

  • Thiophene Modifications: Synthesize analogs with electron-withdrawing groups (e.g., Cl, NO2_2) at the 3-position to enhance electrophilicity and target engagement .
  • Triazole Substitutions: Replace the methyl group with bulkier alkyl chains to probe steric effects on binding pocket occupancy .
  • Piperazine Flexibility: Introduce conformational constraints (e.g., cyclohexane rings) to study entropy-enthalpy trade-offs in receptor binding .

Basic: What stability considerations are critical for storage and handling?

Answer:

  • Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the thiophene moiety .
  • Moisture Control: Use desiccants to avoid hydrolysis of the carboxamide group in humid environments .
  • Short-Term Stability: Confirm integrity via HPLC after 72 hours in DMSO (≥95% purity) for biological assays .

Advanced: How to optimize reaction yields when scaling up synthesis?

Answer:

  • Flow Chemistry: Implement continuous-flow reactors to enhance heat/mass transfer during CuAAC, reducing side-product formation .
  • Catalyst Recycling: Recover CuI using magnetic nanoparticles functionalized with iminodiacetic acid ligands .
  • Green Solvents: Replace THF with cyclopentyl methyl ether (CPME) to improve sustainability without compromising yield .

Advanced: What strategies validate target engagement in complex biological systems?

Answer:

  • Photoaffinity Labeling: Incorporate a diazirine moiety into the carboxamide group for UV-induced crosslinking with target proteins, followed by pull-down assays .
  • Cellular Thermal Shift Assay (CETSA): Monitor thermal stabilization of putative targets (e.g., kinases) in lysates treated with the compound .
  • CRISPR Knockout Models: Use gene-edited cell lines lacking suspected targets to confirm on-mechanism activity .

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